m-PEG9-Tos

Vue d'ensemble

Description

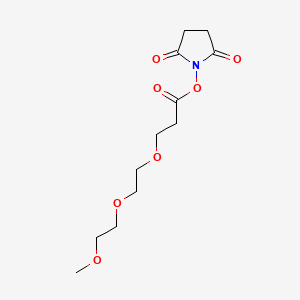

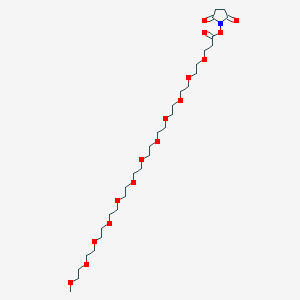

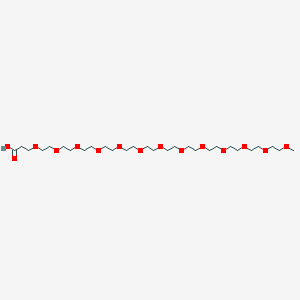

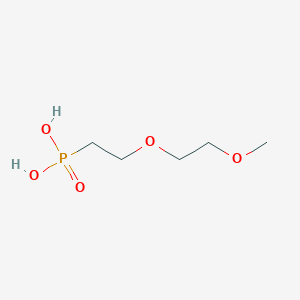

M-PEG9-Tos, also known as Tos-PEG8-m or m-PEG9-OTs, is a PEG linker containing a tosyl group . The tosyl group is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that the synthesis of PEG linkers is a well-studied area. Monodisperse monotosylated PEGs have been prepared using a chromatography-free procedure, enabling the preparation of 8- to 16-mers in relatively large quantities, with good yields and purities .Molecular Structure Analysis

This compound has a molecular formula of C24H42O11S . Its IUPAC name is 2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate . The structure of this compound is flexible, which disallows conformer generation .Physical And Chemical Properties Analysis

This compound has a molecular weight of 538.7 g/mol . It has 0 hydrogen bond donors, 11 hydrogen bond acceptors, and 26 rotatable bonds . Its exact mass and monoisotopic mass are both 538.24478333 g/mol . The topological polar surface area is 126 Ų .Applications De Recherche Scientifique

1. Nanotechnology and Gene Delivery

m-PEG9-Tos, as a derivative of polyethylene glycol (PEG), finds its use in nanotechnology and gene delivery applications. The use of graphene oxide (GO)-PEG nanocarriers, for instance, has been demonstrated for the delivery of Cas9/single-guide RNA (sgRNA) complexes. This nanocarrier facilitates efficient gene editing in human cells with high stability, making it significant for biomedical research and targeted gene engineering applications (Yue, Zhou, Cheng, & Xing, 2018).

2. Biomedical and Biotechnological Enhancements

Chemical modification with PEG or its derivatives significantly improves the molecular properties of bioactive molecules for specific applications. The attachment of PEG to therapeutic proteins, for example, shows reduced immunoreactivity and prolonged clearance times, which are crucial in biomedical and biotechnological applications (Inada et al., 1995).

3. Drug and Gene Delivery Improvement

PEGylation, the process of coating nanoparticles with PEG, is widely studied for improving the efficiency of drug and gene delivery systems. This method enhances systemic circulation time and reduces immunogenicity, playing a critical role in various administration modes, including gastrointestinal and ocular (Suk et al., 2016).

4. Role in Protein and Peptide Modification

PEG is extensively used for the covalent modification of proteins and peptides. The process of PEGylation shields antigenic and immunogenic epitopes, alters biodistribution, and increases the size of polypeptides. This modification is important in drug delivery, tissue proliferation, and cell adhesion (Roberts, Bentley, & Harris, 2002).

5. Nanoparticle-Based Therapeutics

This compound, through its PEG component, is integral in developing Molecularly Imprinted Polymers (MIPs) for controlling cardiac extracellular matrix after myocardial infarction. These MIPs are designed to restore the balance between matrix metalloproteinases (MMPs) and their tissue inhibitors, which is a significant therapeutic target in heart disease treatment (Villano et al., 2022).

6. Alternatives to PEG and Immunogenicity

While PEG is widely used in drug delivery, its potential immunogenicity has led to research into alternatives. Developing polymers to replace PEG is a growing field, emphasizing the importance of creating more effective and safe bioconjugation and drug delivery systems (Thai Thanh Hoang Thi et al., 2020).

7. Biologically Active Polymer Development

PEG derivatives are also crucial in the development of biologically active polymers for biomedical research. The fine-tuning of properties of these polymers, such as blood circulation half-life and drug loading, is achieved through chemical modification. This modification is vital in areas like cell adhesion, drug delivery, and tissue proliferation (Bol'shakov & Akala, 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

m-PEG9-Tos is primarily used as a linker in various biochemical applications . The primary target of this compound is the tosyl group, which is a very good leaving group for nucleophilic substitution reactions .

Mode of Action

This compound contains a tosyl group that acts as a leaving group in nucleophilic substitution reactions . This means that the tosyl group can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. This allows this compound to form bonds with various molecules, making it a versatile linker in biochemical applications .

Pharmacokinetics

Its hydrophilic peg spacer is known to increase solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The result of this compound’s action is the formation of a bond between the molecule it is linked to and a nucleophile. This can enable the creation of complex molecules with specific properties, depending on the molecules involved in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the rate of nucleophilic substitution reactions can be affected by the concentration of the nucleophile, the temperature, and the solvent used. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which can influence its reactivity and stability.

Analyse Biochimique

Biochemical Properties

m-PEG9-Tos plays a significant role in biochemical reactions, particularly in the formation of PROTAC molecules . It contains a tosyl group, which is a very good leaving group for nucleophilic substitution reactions . This property allows this compound to interact with various enzymes and proteins during the synthesis of PROTAC molecules .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a linker in the formation of PROTAC molecules . The tosyl group in this compound serves as a leaving group for nucleophilic substitution reactions, facilitating the binding of different biomolecules during the synthesis of PROTACs .

Metabolic Pathways

Given its role in the synthesis of PROTAC molecules , it’s likely that this compound interacts with various enzymes and cofactors during this process.

Transport and Distribution

The hydrophilic PEG spacer in this compound, which increases its solubility in aqueous media , could potentially influence its transport and distribution.

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O11S/c1-23-3-5-24(6-4-23)36(25,26)35-22-21-34-20-19-33-18-17-32-16-15-31-14-13-30-12-11-29-10-9-28-8-7-27-2/h3-6H,7-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXJFLMMCORNQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)

![3-[2-(2-Methoxyethoxy)ethoxy]propan-1-OL](/img/structure/B609246.png)